molecular formula C12H20N4O3S B2633211 N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide CAS No. 2034589-81-4

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide

货号: B2633211
CAS 编号: 2034589-81-4
分子量: 300.38
InChI 键: PIEWFUIZVJXFCE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a recognized potent and selective ATP-competitive inhibitor of Salt-Inducible Kinase 3 (SIK3). This compound has been identified as a key tool for probing the SIK3 signaling pathway , which is a critical regulator of the transcriptional coactivators CRTC2/3 and a known suppressor of autophagy through the mTORC1 pathway. By selectively inhibiting SIK3, this molecule promotes the dephosphorylation and nuclear translocation of CRTCs, thereby modulating gene expression programs linked to energy metabolism and cellular homeostasis. Its high selectivity for SIK3 over other AMPK-related kinases makes it invaluable for researchers investigating the role of SIK3 in specific biological contexts, such as cancer cell survival under metabolic stress , the regulation of lipogenesis, and innate immune responses. Furthermore, the SIK3-CRTC2/3 axis is a emerging target in neurobiological research, including studies on sleep regulation and circadian rhythms, positioning this inhibitor as a critical compound for dissecting complex kinase-driven processes in disease models and basic physiology.

属性

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c17-20(18,15-5-7-19-8-6-15)14-10-11-9-13-16-4-2-1-3-12(11)16/h9,14H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEWFUIZVJXFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)N3CCOCC3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Structural Overview

The compound features a tetrahydropyrazolo[1,5-a]pyridine core linked to a morpholine moiety and a sulfonamide group. The structural characteristics contribute to its pharmacological properties:

  • Tetrahydropyrazolo[1,5-a]pyridine : Known for anti-inflammatory and anticancer activities.
  • Morpholine : Enhances solubility and bioavailability.
  • Sulfonamide : Often associated with antibacterial properties.

Biological Activities

Research indicates that compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide exhibit various biological activities:

  • Anticancer Activity :
    • Compounds with the tetrahydropyrazolo structure have shown inhibitory effects on cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
    • A study demonstrated that derivatives of pyrazole exhibit significant activity against tumor growth in vitro and in vivo models.
  • Anti-inflammatory Effects :
    • The compound's ability to inhibit pro-inflammatory cytokines like TNFα and IL-6 has been documented. For instance, related pyrazolyl compounds have shown IC50 values in the nanomolar range against p38 MAPK, a key player in inflammatory responses .
  • Antimicrobial Properties :
    • Sulfonamide derivatives are known for their antibacterial effects. Investigations into similar compounds suggest potential efficacy against various bacterial strains due to their ability to inhibit folic acid synthesis pathways .

The biological activity of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide is hypothesized to involve:

  • Targeting Enzymes and Receptors : The compound likely interacts with specific enzymes or receptors involved in disease processes. For example, it may modulate the activity of kinases involved in cell proliferation and inflammation.
  • Cellular Pathway Modulation : By binding to molecular targets within cells, the compound can influence signaling pathways that lead to therapeutic effects.

Synthesis Methods

The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide typically involves several steps:

  • Formation of Tetrahydropyrazolo Core : This can be achieved through cyclization reactions starting from readily available precursors.
  • Introduction of Morpholine and Sulfonamide Groups : Subsequent reactions involve the addition of morpholine and sulfonamide moieties under controlled conditions.

Case Studies

Several studies have highlighted the efficacy of related compounds:

StudyCompoundActivityIC50 Value
Pyrazolyl-Ureap38 MAPK Inhibition0.004 μM
BPR1P0034DHODH InhibitionMore active than brequinar
Chloroquine-PyrazoleAntimalarial ActivitySignificant in vitro

These studies underline the potential applications of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide in treating various diseases.

科学研究应用

Medicinal Chemistry

The compound is primarily investigated for its therapeutic potential . Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antitumor Activity

Research has shown that derivatives of pyrazolo compounds can exhibit significant antitumor properties . For instance, studies indicate that compounds similar to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide inhibit cancer cell lines by targeting specific pathways involved in tumor growth:

  • Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cell signaling pathways that promote cancer cell survival and proliferation .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor is another area of interest. It may be utilized in studies related to:

  • Receptor Binding : Investigating how the compound interacts with specific receptors can provide insights into its therapeutic potential.
  • Biological Pathways : Understanding the modulation of biological pathways through enzyme inhibition can lead to the development of new therapeutic agents .

Materials Science

Beyond medicinal applications, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide has potential uses in materials science due to its unique properties.

Photophysical Properties

The compound's structure allows for significant photophysical properties , making it a candidate for applications in:

  • Fluorophores : Its ability to emit light when excited makes it useful in developing new materials with specific optical functionalities.
  • Solid-State Applications : The tendency of pyrazolo derivatives to form crystals with notable conformational and supramolecular phenomena could enhance their utility in solid-state applications .

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds related to N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide. Below are some notable findings:

StudyFocusKey Findings
Study 1Antitumor ActivityDemonstrated significant inhibition of cancer cell lines through targeted enzyme inhibition.
Study 2Enzyme InteractionShowed potential as an enzyme inhibitor affecting critical biological pathways.
Study 3Material PropertiesExplored photophysical properties leading to potential new applications in materials science.

相似化合物的比较

Key Observations :

  • Sulfonamide vs. Carboxamide : The morpholine-sulfonamide group in the target compound provides stronger hydrogen-bonding capacity than carboxamide derivatives (e.g., WHO INN compound), favoring interactions with polar enzyme pockets .
  • Substituent Impact : The trifluoromethyl group in the EP 4374877 compound enhances lipophilicity and target residence time, whereas the target compound’s methyl-morpholine group balances solubility and membrane permeability .

Pharmacokinetic and Binding Affinity Comparisons

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Solubility: The morpholine-sulfonamide moiety likely improves aqueous solubility compared to non-sulfonamide analogs (e.g., WHO INN compound), as seen in L2PYD3 (aqueous solubility ~50 µM) .
  • Binding Affinity : Sulfonamide-containing ligands (e.g., L2PYD3) exhibit sub-micromolar IC₅₀ values for kinases like JAK2, suggesting the target compound may share similar potency .
  • Metabolic Stability : The tetrahydropyrazolo[1,5-a]pyridine core resists CYP3A4-mediated oxidation better than pyrimidine-based analogs (e.g., WHO INN compound), which require structural shielding .

Therapeutic Potential

  • Oncology : The EP 4374877 compound’s kinase-inhibitory profile suggests the target compound may target similar pathways (e.g., PI3K/mTOR) .
  • CNS Disorders : The morpholine group’s blood-brain barrier permeability (observed in related sulfonamides) could enable neurotargeting .

常见问题

Basic Research Questions

Q. What are the critical factors in optimizing the synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-sulfonamide?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

  • Temperature : Elevated temperatures may accelerate side reactions (e.g., ring-opening of the tetrahydropyrazolo-pyridine core), necessitating controlled heating .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution steps, while ethereal solvents (THF) may improve selectivity for the morpholine-sulfonamide coupling .
  • Catalysts : Palladium-based catalysts or Lewis acids (e.g., ZnCl₂) can improve coupling efficiency.
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation and purity .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : A multi-technique approach is recommended:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the pyrazolo-pyridine core and sulfonamide linkage .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects impurities (e.g., incomplete sulfonamide formation) .
  • HPLC-PDA : Quantifies purity and identifies byproducts during scale-up .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via HPLC-MS .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation products under controlled light exposure .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to identify reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize substituents that improve binding affinity .
  • Feedback Loop : Integrate experimental bioactivity data (IC₅₀ values) with computational models to refine predictions iteratively .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to minimize variability .
  • Counter-Screening : Test the compound against off-target receptors (e.g., GPCRs) to confirm specificity .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies in potency .

Q. How can statistical Design of Experiments (DoE) optimize reaction parameters for high-yield synthesis?

  • Methodological Answer :

  • Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent ratio, catalyst loading) .
  • Response Surface Methodology (RSM) : Central Composite Designs model nonlinear relationships between factors (e.g., temperature vs. yield) .
  • Validation : Confirm predicted optimal conditions with triplicate runs to ensure reproducibility .

Q. What mechanistic insights can be gained from studying the compound’s reactivity under hydrolytic or oxidative conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acid/Base Hydrolysis : Monitor sulfonamide cleavage via NMR or IR spectroscopy .
  • Oxidative Stress : Use H₂O₂ or mCPBA to identify oxidation-prone sites (e.g., morpholine ring) .
  • Kinetic Analysis : Determine rate constants for degradation pathways to inform formulation strategies .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the morpholine-sulfonamide group with thiazole-sulfonamide to improve metabolic stability .
  • LogP Optimization : Introduce fluorine atoms or methyl groups to balance solubility and membrane permeability .
  • In Vivo Profiling : Assess bioavailability in rodent models using LC-MS/MS for plasma concentration monitoring .

Notes on Data Contradiction Analysis

  • Example Scenario : Conflicting reports on IC₅₀ values in kinase inhibition assays.
    • Resolution Steps :

Replicate assays using identical protein batches and assay buffers .

Perform competitive binding studies with known inhibitors to validate target engagement .

Analyze crystal structures (if available) to confirm binding mode consistency .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。